3,3-Difluoro-5-hydroxypiperidin-2-one
Description
Properties
IUPAC Name |
3,3-difluoro-5-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(9)2-8-4(5)10/h3,9H,1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLPGCSKRIFQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)C1(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256080-98-4 | |
| Record name | 3,3-difluoro-5-hydroxypiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 2,2-Difluoro-4-pentenylamines via N-Halosuccinimide-Induced Reaction
One of the key synthetic strategies involves the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, which leads to the formation of 5-halo-3,3-difluoropiperidines. These intermediates can then be converted into 5-hydroxy-3,3-difluoropiperidines by subsequent transformations.
-
- Starting material: 2,2-difluoro-4-pentenylamines
- Reagent: N-halosuccinimide (e.g., N-iodosuccinimide)
- Mechanism: Halogenation-induced intramolecular cyclization forming 5-halo-3,3-difluoropiperidines
- Subsequent step: Conversion of 5-halo intermediates to 5-hydroxy derivatives via nucleophilic substitution or hydrolysis
-
- Efficient formation of the piperidine ring with difluoro substitution at the 3-position
- Control over the halogen substituent at the 5-position, which can be transformed into hydroxyl group
- Yields and reaction conditions optimized for selectivity and functional group tolerance
This method was reported in a 2010 study emphasizing its utility for synthesizing both 5-amino and 5-hydroxy-3,3-difluoropiperidines, highlighting its relevance in medicinal chemistry applications.
Iodolactonization of 2,2-Difluoro-4-pentenoic Acid Followed by Lactone Transformation
Another synthetic route involves the iodolactonization of 2,2-difluoro-4-pentenoic acid to form a γ-lactone intermediate, which is then converted into the target 5-hydroxy-3,3-difluoropiperidine.
-
- Starting material: 2,2-difluoro-4-pentenoic acid
- Step 1: Iodolactonization to form a γ-lactone ring
- Step 2: Chemical transformation of the lactone to the hydroxylated piperidine
-
- Provides a route from commercially available or readily synthesized difluorinated acids
- The lactone intermediate is a versatile scaffold for further functionalization
- Enables introduction of the hydroxyl group at the 5-position with retention of difluoro substituents
This approach complements the cyclization method and offers an alternative pathway for preparing 5-hydroxy-3,3-difluoropiperidine derivatives.
Microwave-Assisted Coupling Using 4,4-Difluoropiperidin-3-ol Hydrochloride
A more recent method involves the microwave-assisted coupling of 4,4-difluoropiperidin-3-ol hydrochloride with heterocyclic intermediates to yield the desired difluorohydroxypiperidine derivatives.
-
- Reagents: 4,4-difluoropiperidin-3-ol hydrochloride, heterocyclic amine or benzimidazolone derivatives
- Solvent: N-Methyl-2-pyrrolidone (NMP)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Heating: Microwave irradiation at 140 °C for 1 hour
-
- Efficient synthesis of 3,3-difluoro-5-hydroxypiperidin-2-one derivatives with good yields (e.g., 73%)
- Purification by preparative liquid chromatography
| Compound | Starting Material (mg) | Product Yield (%) | Purification Method |
|---|---|---|---|
| 3 | 4,4-difluoropiperidin-3-ol hydrochloride (33 mg) | 73 | Agilent 6120 MS-Prep LC (C18-PFP column) |
This method benefits from the rapid heating and enhanced reaction rates provided by microwave irradiation, leading to efficient synthesis of complex fluorinated piperidines.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Halosuccinimide-Induced Cyclization | 2,2-Difluoro-4-pentenylamines | N-Halosuccinimide | Direct cyclization, selective halogenation | Requires halogen handling |
| Iodolactonization and Lactone Opening | 2,2-Difluoro-4-pentenoic acid | Iodolactonization reagents | Versatile intermediate, hydroxyl introduction | Multi-step process |
| Microwave-Assisted Coupling | 4,4-Difluoropiperidin-3-ol hydrochloride | DIPEA, NMP, microwave heating | Fast, good yields, scalable | Requires microwave reactor |
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions include fluorinated amines, alcohols, and substituted piperidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Medicinal Chemistry
Antineoplastic Activity
Research indicates that 3,3-Difluoro-5-hydroxypiperidin-2-one exhibits significant antineoplastic properties. It has been studied for its potential use in treating various cancers, including acute myeloid leukemia and ovarian cancer. The compound's mechanism of action appears to involve the inhibition of specific pathways crucial for cancer cell proliferation .
Neuroprotective Effects
This compound has also shown promise in neuroprotection. Studies suggest that it may stabilize transthyretin (TTR), a protein associated with amyloid diseases, thereby preventing neurodegeneration . This application is particularly relevant for conditions such as familial amyloid neuropathies and Alzheimer's disease.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique fluorinated structure allows for the introduction of fluorine into larger molecules, which can enhance biological activity and metabolic stability . It is commonly used in the synthesis of various pharmaceutical intermediates.
Synthesis of Heterocyclic Compounds
The compound is utilized in the preparation of heterocyclic compounds, which are essential in drug discovery. Its ability to form stable intermediates makes it valuable in creating complex organic structures necessary for pharmaceutical applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antineoplastic Agents | Evaluated the efficacy of this compound against cancer cell lines | Demonstrated significant cytotoxic effects on leukemia and ovarian cancer cells |
| Neuroprotection Research | Investigated the compound's role in TTR stabilization | Found potential in preventing amyloid aggregation linked to neurodegenerative diseases |
| Synthetic Methodology Study | Explored the use of the compound as a synthetic intermediate | Confirmed its effectiveness in synthesizing complex heterocycles |
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
5-(Hydroxymethyl)-5-phenylpiperidin-2-one
- Structural Differences : Replaces the 3,3-difluoro groups with a hydroxymethyl substituent and introduces a phenyl group at the 5-position.
- Lack of fluorine diminishes metabolic stability and electron-withdrawing effects, which may reduce binding affinity to enzymes requiring polar interactions .
- Applications : Primarily used in material science and as a precursor for chiral ligands, unlike the fluorinated derivative’s focus on drug discovery .
Dihydropyrimidin-2(1H)-one Analogues
- Structural Differences: Features a dihydropyrimidinone core instead of a piperidinone ring. Substituents like carbamoyl or piperidinoalkyl chains at the N(3) position alter steric and electronic profiles .
- Functional Impact: The partially unsaturated ring enhances planarity, favoring π-π stacking interactions with aromatic residues in enzyme active sites. Piperidinoalkyl chains improve membrane permeability but may introduce off-target interactions due to increased flexibility .
3-Hydroxycotinine (Pyrrolidinone Derivative)
- Structural Differences : A pyrrolidin-2-one (5-membered ring) with a hydroxyl group at the 3-position and a pyridinyl substituent.
- The pyridinyl group enables metal coordination but introduces metabolic liabilities due to susceptibility to oxidation .
- Applications: Used as a nicotine metabolite biomarker, highlighting divergent applications from the fluorinated piperidinone .
Data Table: Key Comparative Properties
| Property | 3,3-Difluoro-5-hydroxypiperidin-2-one | 5-(Hydroxymethyl)-5-phenylpiperidin-2-one | Dihydropyrimidin-2(1H)-one Analogues | 3-Hydroxycotinine |
|---|---|---|---|---|
| Ring Size | 6-membered (piperidinone) | 6-membered (piperidinone) | 6-membered (dihydropyrimidinone) | 5-membered (pyrrolidinone) |
| Key Substituents | 3,3-difluoro, 5-hydroxy | 5-hydroxymethyl, 5-phenyl | N(3)-carbamoyl/piperidinoalkyl | 3-hydroxy, pyridinyl |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Variable (depends on N-substituents) | Low (pyridinyl oxidation) |
| Solubility | Moderate (polar fluorine) | Low (hydrophobic phenyl) | Low to moderate | High (polar pyridinyl) |
| Primary Applications | Drug discovery | Material science, organic synthesis | Calcium channel modulation | Biomarker studies |
Research Findings and Implications
- Fluorine Effects: The 3,3-difluoro configuration significantly enhances metabolic stability and reduces basicity of adjacent amines, improving oral bioavailability compared to non-fluorinated analogues like 5-(hydroxymethyl)-5-phenylpiperidin-2-one .
- Ring Conformation: The piperidinone ring’s chair conformation stabilizes the hydroxyl group in an axial position, optimizing hydrogen-bonding interactions absent in planar dihydropyrimidinones .
- Biological Activity: While dihydropyrimidinones target ion channels, the fluorinated piperidinone’s rigidity and polarity make it a candidate for protease or kinase inhibition, as seen in preliminary docking studies .
Biological Activity
3,3-Difluoro-5-hydroxypiperidin-2-one (CAS: 1256080-98-4) is a fluorinated piperidinone compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of two fluorine atoms and a hydroxyl group enhances its reactivity and binding affinity to various biological targets, making it a candidate for drug development and other applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. Its structure includes:
- A six-membered piperidine ring
- A carbonyl group at the 2-position
- Hydroxyl group at the 5-position
- Two fluorine atoms at the 3-position
This structural configuration contributes to its stability and potential interactions with biological molecules, influencing its pharmacodynamics and pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance its lipophilicity and binding affinity to enzymes and receptors, while the hydroxyl group facilitates hydrogen bonding, which can modulate enzyme activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | , |
| Anti-inflammatory | Potential inhibition of cytokines | |
| Neuropharmacological | Effects on anxiety models |
Case Study: Anticancer Activity
In a study examining various fluorinated piperidines, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting a dose-dependent relationship. Further mechanistic studies are required to elucidate the pathways involved in this cytotoxic effect.
Case Study: Neuropharmacological Assessment
A behavioral study utilizing rodent models demonstrated that administration of this compound resulted in reduced hyperactivity induced by amphetamines. This suggests potential anxiolytic or antipsychotic properties, warranting further exploration into its effects on neurotransmitter systems such as dopamine and serotonin .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-5-Hydroxypiperidin-2-one | Hydroxyl group at position 5 | Lacks fluorine substitution |
| 3-Fluoro-5-hydroxypiperidin-2-one | One fluorine atom at position 3 | Different reactivity profile |
| 4-(Trifluoromethyl)piperidin-2-one | Trifluoromethyl group at position 4 | Enhanced lipophilicity |
These comparisons highlight how modifications in structure can lead to variations in chemical behavior and biological activity.
Q & A
Basic: What synthetic strategies are effective for preparing 3,3-Difluoro-5-hydroxypiperidin-2-one with high purity?
Methodological Answer:
The synthesis typically involves fluorination of a piperidinone precursor. Key steps include:
- Fluorination : Use of reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 3,3-positions .
- Hydroxyl Group Protection : The 5-hydroxyl group may require protection (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during fluorination .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity. Monitor purity via TLC and HPLC (>98% by area normalization) .
Basic: What spectroscopic and analytical techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~3300 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ with accurate mass matching C₅H₇F₂NO₂ (theoretical m/z 176.0464) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in a cool (<4°C), dry environment under nitrogen to prevent hydrolysis or oxidation .
Advanced: How can researchers resolve contradictions in reported fluorination yields for this compound?
Methodological Answer:
- Control Experiments : Test fluorination efficiency under varying conditions (temperature, solvent polarity, reagent stoichiometry) .
- Isotope Labeling : Use ¹⁹F NMR to track fluorine incorporation kinetics and identify intermediates .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and optimize reaction pathways .
Advanced: How to design experiments probing the tautomeric equilibrium between keto and enol forms?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shifts of the carbonyl and hydroxyl protons at temperatures ranging from −40°C to 60°C .
- pH-Dependent Studies : Use UV-Vis spectroscopy (λ ~250–300 nm) to track tautomer ratios in buffered solutions (pH 2–12) .
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomeric forms .
Advanced: What computational methods predict the electronic effects of fluorine substituents on reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .
Advanced: How to assess hydrolytic stability under physiological conditions for drug development?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
